4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide
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Overview
Description
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, an ethoxyquinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the quinoline derivative with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities.
Chemical Biology: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-methylquinolin-8-yl)benzamide: Similar structure but with a methyl group instead of an ethoxy group.
4-tert-butyl-N-(2-ethoxyphenyl)benzamide: Similar structure but with an ethoxyphenyl group instead of an ethoxyquinoline group.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Contains a thiazole ring instead of a quinoline ring.
Uniqueness
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of both the ethoxyquinoline and benzamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H24N2O2/c1-5-26-19-13-12-18(17-7-6-14-23-20(17)19)24-21(25)15-8-10-16(11-9-15)22(2,3)4/h6-14H,5H2,1-4H3,(H,24,25) |
InChI Key |
SEKRCQTVRHPCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC=N2 |
Origin of Product |
United States |
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